2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is a heterocyclic compound and it’s one of the key components of many important biological structures, including certain vitamins and antibiotics . The presence of the methoxymethyl and phenoxypropyl groups suggests that this compound could have unique properties, but without specific studies or data, it’s difficult to predict its exact characteristics.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring with methoxymethyl and phenoxypropyl substituents. The exact spatial configuration would depend on the conditions of the synthesis .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions, particularly as a part of biological systems . The methoxymethyl and phenoxypropyl groups could potentially influence the reactivity of the imidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxymethyl and phenoxypropyl groups) would influence its properties .Scientific Research Applications
Corrosion Inhibition
Research on imidazole derivatives, such as those related to the structure of "2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride," has demonstrated significant applications in corrosion inhibition. For example, Prashanth et al. (2021) highlighted the synthesis of new imidazole derivatives with excellent corrosion inhibition efficacy for mild steel in acidic solutions, emphasizing the methodological advantages such as broad substrate scope and excellent yields (Prashanth et al., 2021).
Fluorescence Applications
The synthesis and exploration of fluorescence properties of compounds structurally akin to "this compound" have shown potential for the development of new fluorescent probes. Wen-yao (2012) synthesized a compound demonstrating strong fluorescence when coordinated with Zn2+, indicating its utility in fluorescence-based applications (Zheng Wen-yao, 2012).
Bioactivity Evaluations
Compounds synthesized from 2-(phenoxymethyl)-1-phenyl-1H-benzo(d)imidazole, with structural similarities to the query compound, have been assessed for various bioactivities, including antioxidant, antibacterial, and antifungal properties. Lavanya et al. (2010) reported good yields of these compounds and their subsequent bioactivity studies, indicating their potential in medicinal chemistry (Lavanya et al., 2010).
Binding and Inhibition Studies
The binding to oxidised cytochromes P-450 and the inhibition of mixed-function oxidases by aryl-substituted benzimidazoles, including related compounds, have been studied, showing effective inhibition of certain enzymatic activities. Murray and Ryan (1983) demonstrated that structurally similar compounds could significantly inhibit specific liver enzymes, suggesting implications for drug development and toxicology (Murray & Ryan, 1983).
Synthesis and Biological Activity
Research on the synthesis and biological activity of imidazole derivatives, including those structurally related to "this compound," covers a wide range of potential therapeutic applications. For instance, Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the process of cyclization and the evaluation of cytoprotective properties (Starrett et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(methoxymethyl)-1-(3-phenoxypropyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-21-14-18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15;/h2-6,8-11H,7,12-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHDCHXYRPJERS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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